![molecular formula C19H18N2O2S B300835 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone](/img/structure/B300835.png)
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was first identified as a promising anti-tumor agent in the late 1990s and has since been the subject of numerous preclinical and clinical studies.
作用機序
The exact mechanism of action of 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the activation of the immune system. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to stimulate the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α), which can lead to tumor necrosis and apoptosis. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to induce the recruitment of immune cells, such as macrophages and natural killer cells, to the site of the tumor.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to reduce inflammation, inhibit angiogenesis, and enhance immune function. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to have a direct cytotoxic effect on tumor cells. However, 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have some toxic effects, particularly at high doses, including hepatotoxicity and hematotoxicity.
実験室実験の利点と制限
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has a number of advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone also has some limitations for lab experiments. It has been shown to have some toxic effects, particularly at high doses, which can limit its use in certain experiments. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of future directions for 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone research. One area of focus is the development of more potent and selective analogs of 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone that have improved pharmacological properties. Another area of focus is the investigation of the mechanism of action of 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone, particularly the role of the immune system in its anti-tumor activity. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is also being studied in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is ongoing research into the potential use of 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone in the treatment of viral infections, such as COVID-19.
合成法
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process that involves the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with thiosemicarbazide to form 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone. The synthesis method of 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been optimized over the years to improve yield and purity.
科学的研究の応用
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential anti-tumor activity. Preclinical studies have shown that 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition to its anti-tumor activity, 3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been investigated for its potential as an anti-inflammatory and anti-viral agent.
特性
製品名 |
3-(3,4-Dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
---|---|
分子式 |
C19H18N2O2S |
分子量 |
338.4 g/mol |
IUPAC名 |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O2S/c1-12-4-7-15(10-13(12)2)21-18(22)17(20-19(21)24)11-14-5-8-16(23-3)9-6-14/h4-11H,1-3H3,(H,20,24)/b17-11- |
InChIキー |
RFZAKWJSIXDEIQ-BOPFTXTBSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。